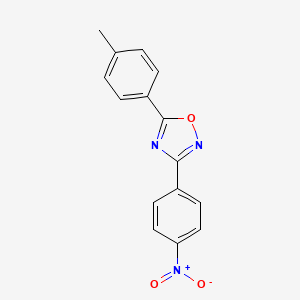

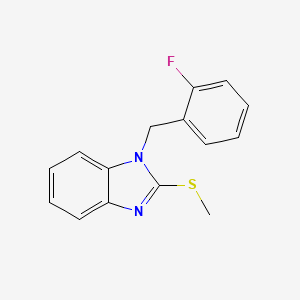

![molecular formula C13H15NO5 B5587934 5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)

5-[(3-methylbutanoyl)amino]isophthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"5-[(3-methylbutanoyl)amino]isophthalic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel materials and molecules with potential applications in various industries.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. For example, a novel aromatic diacid monomer was prepared in three steps, starting with reactions involving phthalic anhydride and proceeding through to the reaction with 5-aminoisophthalic acid to yield novel chiral aromatic diacid monomers (Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

Investigations into the molecular structure and vibrations of closely related compounds have been conducted using techniques such as infrared and Raman spectroscopies, NMR, and molecular electrostatic potential analysis. These studies offer insights into the compound's electronic structure and physical properties (Sas et al., 2014).

Chemical Reactions and Properties

Research into the chemical reactions and properties of similar compounds reveals their potential utility in the synthesis of polyamides and other polymers, demonstrating the versatility and reactivity of these compounds (Mallakpour & Mirkarimi, 2010).

Physical Properties Analysis

The physical properties of related compounds, such as solubility and thermal stability, have been characterized, indicating their potential applications in materials science and engineering. For instance, novel optically active polyamides containing pendent groups were found to be soluble in organic solvents and demonstrated good thermal stability (Mallakpour & Taghavi, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming coordination polymers or frameworks, are key areas of interest. Studies on similar compounds have led to the development of metal-organic frameworks (MOFs) with unique structural and functional properties, highlighting the significance of these compounds in advanced material synthesis (Wu et al., 2002).

Wissenschaftliche Forschungsanwendungen

Novel Polyamides and Polyesters Development

A study by Mallakpour and Taghavi (2008) demonstrated the microwave-assisted synthesis of novel optically active polyamides derived from 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid and different diisocyanates. These polyamides exhibit moderate inherent viscosities and good solubility in organic solvents, indicating their potential for advanced material applications Mallakpour & Taghavi, 2008.

Optical and Thermal Properties of Aromatic Polyesters

Another contribution by Mallakpour and Kolahdoozan (2007) involves the synthesis of thermally stable and optically active novel wholly aromatic polyesters containing a chiral pendent group derived from a similar diacid monomer. These polyesters are characterized by good thermal stability and excellent solubility in amide-type solvents, showcasing their potential for high-performance material applications Mallakpour & Kolahdoozan, 2007.

Coordination Polymers with Magnetic Properties

Wu et al. (2002) explored the hydrothermal synthesis, structures, and magnetic properties of three novel 5-aminoisophthalic acid ligand-bridged transition metal cation polymers. These polymers exhibit unique structural motifs and show antiferromagnetic and ferromagnetic behaviors, which could be of interest in the field of magnetic materials Wu et al., 2002.

Enzyme Inhibition and Biofuel Production

Research by Bastian et al. (2011) focused on engineered ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic 2-methylpropan-1-ol production in Escherichia coli, achieving theoretical yield under anaerobic conditions. Although not directly related to 5-[(3-methylbutanoyl)amino]isophthalic acid, this study highlights the potential of modifying enzymatic pathways for biofuel production, suggesting a broader context where similar compounds could play a role Bastian et al., 2011.

Eigenschaften

IUPAC Name |

5-(3-methylbutanoylamino)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-7(2)3-11(15)14-10-5-8(12(16)17)4-9(6-10)13(18)19/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCLDAPPPUUUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Methylbutanoyl)amino]benzene-1,3-dicarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)

![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)

![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)

![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)

![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)

![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)